2,3-Dibenzylthiirane

Description

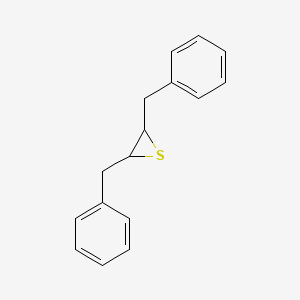

Structure

3D Structure

Properties

CAS No. |

61627-59-6 |

|---|---|

Molecular Formula |

C16H16S |

Molecular Weight |

240.4 g/mol |

IUPAC Name |

2,3-dibenzylthiirane |

InChI |

InChI=1S/C16H16S/c1-3-7-13(8-4-1)11-15-16(17-15)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |

InChI Key |

GDPAILVWUNEXRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(S2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Spectroscopic Characterization of 2,3 Dibenzylthiirane

Established and Postulated Synthetic Routes

A common and effective method for the synthesis of thiiranes is the reaction of the corresponding oxirane with a sulfur-transfer reagent. For this compound, the logical precursor would be 2,3-dibenzyloxirane. Reagents like thiourea (B124793) or potassium thiocyanate (B1210189) are frequently used for this transformation. The reaction proceeds via a double SN2 inversion mechanism, which means that a cis-oxirane would yield a cis-thiirane, and a trans-oxirane would give a trans-thiirane.

Another plausible route involves the direct thiiranation of the corresponding alkene, (E)- or (Z)-1,4-diphenylbut-2-ene, using a suitable sulfur-transfer reagent. A variety of such reagents have been developed for the synthesis of thiiranes from alkenes. acs.org A modern approach that yields cis-1,2-diarylthiiranes with high diastereoselectivity involves the reaction of E,E-aldazine N-oxides with Lawesson's reagent, which generates a thiocarbonyl ylide intermediate that undergoes a 4π-electrocyclization. researchgate.net A similar strategy could potentially be adapted for the synthesis of cis-2,3-dibenzylthiirane.

Thionation Strategies: Utilizing Sulfurating Reagents (e.g., Lawesson's Reagent)

Spectroscopic Data Analysis

Spectroscopic methods are essential for the structural elucidation of synthesized compounds. Although a specific experimental spectrum for this compound is not available in the reviewed literature, its expected spectroscopic data can be predicted based on the known values for its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl (B1604629) groups, typically in the aromatic region (δ 7.2-7.4 ppm). The benzylic protons (Ar-CH ₂-) would likely appear as a multiplet or a set of doublets due to their diastereotopic nature, expected around δ 2.8-3.2 ppm. The protons on the thiirane (B1199164) ring (CH -S) would be found further upfield, likely in the range of δ 3.5-4.0 ppm, with their multiplicity depending on the coupling with the adjacent benzylic protons.

¹³C NMR: The carbon NMR would show signals for the aromatic carbons of the benzyl groups between δ 125-140 ppm. The benzylic carbons (Ar-C H₂-) would be expected around δ 35-40 ppm, and the carbons of the thiirane ring (C -S) would appear in a similar region, approximately δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the absorptions of the benzyl groups. Key expected absorptions include C-H stretching from the aromatic rings (around 3030-3100 cm⁻¹), C-H stretching from the CH₂ groups (around 2850-2960 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹). The C-S bond stretching of the thiirane ring is a weak absorption and typically appears in the fingerprint region (around 600-700 cm⁻¹).

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of C₁₆H₁₆S (240.37 g/mol ). A characteristic [M+2]⁺ peak, approximately 4.4% of the [M]⁺ peak intensity, would be present due to the natural abundance of the ³⁴S isotope. Common fragmentation patterns would involve the loss of a benzyl radical (C₇H₇, m/z 91), which would likely be the base peak, or the loss of a thiobenzyl radical.

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic Protons: δ 7.2-7.4 ppm (m, 10H); Thiirane Ring Protons: δ 3.5-4.0 ppm (m, 2H); Benzylic Protons: δ 2.8-3.2 ppm (m, 4H) |

| ¹³C NMR | Aromatic Carbons: δ 125-140 ppm; Benzylic Carbons: δ 35-40 ppm; Thiirane Ring Carbons: δ 30-40 ppm |

| IR Spectroscopy | ~3030 cm⁻¹ (Ar C-H stretch); ~2920 cm⁻¹ (Aliphatic C-H stretch); ~1495, 1450 cm⁻¹ (Ar C=C stretch); ~695 cm⁻¹ (C-S stretch) |

| Mass Spectrometry | [M]⁺ at m/z 240; Base peak at m/z 91 ([C₇H₇]⁺) |

Note: The data in this table is illustrative and based on the analysis of similar chemical structures. It is not derived from experimental measurement of this compound.

Chemical Reactivity and Transformations of 2,3 Dibenzylthiirane

Ring-Opening Reactions of the Thiirane (B1199164) Core

The significant ring strain of the thiirane ring, analogous to that of epoxides, makes it a prime target for ring-opening reactions. masterorganicchemistry.comlibretexts.org These reactions relieve the strain and are the most characteristic transformations of this class of compounds.

Nucleophilic Ring Opening

The reaction of thiiranes with nucleophiles is a fundamental process in their chemistry. The attack of a nucleophile on one of the carbon atoms of the thiirane ring leads to the cleavage of a carbon-sulfur bond and the formation of a more stable, open-chain product.

The regioselectivity of nucleophilic attack on unsymmetrical thiiranes is a critical aspect of their reactivity. In the case of 2,3-dibenzylthiirane, the two carbon atoms of the thiirane ring are chemically equivalent due to the symmetrical substitution pattern. Therefore, regioselectivity is not a factor in this specific molecule.

However, in related unsymmetrical thiiranes, the site of nucleophilic attack is influenced by both steric and electronic factors. Generally, under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon atom in an SN2-like manner. libretexts.orglibretexts.org

Stereoselectivity is another important consideration. The ring-opening of cyclic compounds like thiiranes typically proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a hallmark of the SN2 mechanism, where the nucleophile approaches from the side opposite to the leaving group. saskoer.ca

In the presence of an acid catalyst, the thiirane ring of this compound can be activated towards nucleophilic attack. masterorganicchemistry.com The reaction is initiated by the protonation of the sulfur atom, which makes it a better leaving group and increases the electrophilicity of the ring carbons. libretexts.orglibretexts.org

The mechanism of acid-catalyzed ring-opening can have characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.org The protonated thiirane can be attacked by a nucleophile, leading to the formation of a product with a trans relationship between the nucleophile and the thiol group. libretexts.org In the case of unsymmetrical thiiranes, the nucleophile preferentially attacks the more substituted carbon, as the transition state has some carbocationic character. libretexts.orglibretexts.org

Table 1: Examples of Acid-Catalyzed Ring Opening of Thiiranes

| Thiirane Substrate | Catalyst/Reagent | Product(s) | Reference |

|---|---|---|---|

| 1,2-Epoxycyclohexane (analogous to thiirane) | Dilute aqueous acid | trans-1,2-Cyclohexanediol | libretexts.org |

| 1,2-Epoxypropane (analogous to thiirane) | HCl | 1-Chloro-2-propanol (major) | libretexts.org |

This table presents analogous reactions with epoxides to illustrate the general principles of acid-catalyzed ring-opening of three-membered heterocyclic rings.

Under basic conditions, the ring-opening of this compound proceeds via a direct SN2 attack of a nucleophile on one of the ring carbons. youtube.com Unlike acid-catalyzed reactions, there is no prior activation of the leaving group. The inherent strain of the three-membered ring is the primary driving force for the reaction. libretexts.org

The reaction is typically carried out using strong bases or potent nucleophiles. The nucleophile attacks one of the carbon atoms, leading to the cleavage of the C-S bond and the formation of a thiolate intermediate, which is subsequently protonated upon workup to yield the final product. youtube.com

Table 2: Examples of Base-Catalyzed Ring Opening of Epoxides (Analogous to Thiiranes)

| Epoxide Substrate | Base/Nucleophile | Product | Reference |

|---|---|---|---|

| 1,2-Epoxypropane | Ethoxide ion | 1-Ethoxy-2-propanol | libretexts.org |

| Asymmetric Epoxide | Methanol/NaOH | Product of attack at less substituted carbon | libretexts.org |

This table presents analogous reactions with epoxides to illustrate the general principles of base-catalyzed ring-opening of three-membered heterocyclic rings.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can readily open the thiirane ring of this compound. youtube.comlibretexts.org These reactions are highly effective for forming new carbon-carbon bonds. youtube.com

The reaction mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on a carbon atom of the thiirane ring. msu.edu This attack proceeds via an SN2 mechanism, resulting in the opening of the ring and the formation of a new C-C bond. masterorganicchemistry.comyoutube.com Subsequent workup with a proton source yields the corresponding thiol.

It is crucial to use aprotic solvents for these reactions, as organometallic reagents are strong bases and will react with protic solvents like water, destroying the reagent. youtube.com

Table 3: Reactivity of Organometallic Reagents with Epoxides (Analogous to Thiiranes)

| Epoxide Substrate | Organometallic Reagent | Product Type | Reference |

|---|---|---|---|

| Ethylene oxide | Grignard Reagent | Primary alcohol with two additional carbons | libretexts.org |

| General Epoxide | Grignard Reagent | Alcohol | libretexts.org |

This table presents analogous reactions with epoxides to illustrate the general principles of organometallic reagent-mediated ring-opening of three-membered heterocyclic rings.

Base-Catalyzed Ring Opening

Electrophilic Ring Opening

While less common than nucleophilic ring-opening, the thiirane ring can also be attacked by electrophiles. In such reactions, the sulfur atom of the thiirane acts as a nucleophile. For instance, the reaction with halogens can lead to the formation of a sulfenyl halide, which can then undergo further reactions. However, detailed studies on the electrophilic ring-opening of this compound itself are not extensively documented in the readily available literature. The general reactivity pattern of thiiranes suggests that such reactions would lead to the cleavage of the C-S bond and the incorporation of the electrophile into the resulting product.

An exploration of the chemical reactivity and transformative potential of this compound reveals a landscape dominated by reactions that leverage the inherent strain of the three-membered ring and the reactivity of its benzylic substituents. This article delineates the specific chemical behaviors of this compound, focusing exclusively on radical-mediated ring openings, desulfurization processes, cycloaddition potential, functionalization of its benzyl (B1604629) groups, and rearrangement reactions, based on documented research findings.

Stereochemical Investigations of 2,3 Dibenzylthiirane

Enantiomeric Forms and Diastereomeric Relationships

2,3-Dibenzylthiirane possesses two chiral carbon atoms at positions 2 and 3 of the thiirane (B1199164) ring. This structural feature allows for the existence of multiple stereoisomers. The maximum number of stereoisomers for a molecule with 'n' chiral centers is 2^n. For this compound (n=2), a maximum of four stereoisomers might be expected.

The stereoisomers of this compound are best understood by considering their relationship as geometric isomers: cis and trans.

cis-2,3-Dibenzylthiirane : In this isomer, the two benzyl (B1604629) groups are on the same side of the thiirane ring. This molecule possesses a plane of symmetry that bisects the carbon-carbon bond and the sulfur atom. Due to this internal symmetry, the molecule is achiral, despite having two stereocenters. Such a compound is known as a meso compound. libretexts.org Therefore, there is only one stereoisomer for the cis configuration.

trans-2,3-Dibenzylthiirane : In this configuration, the two benzyl groups are on opposite sides of the thiirane ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. Consequently, the trans isomer exists as a pair of non-superimposable mirror images known as enantiomers. libretexts.org These enantiomers are designated as (2R,3R)-2,3-dibenzylthiirane and (2S,3S)-2,3-dibenzylthiirane.

The relationship between cis-2,3-dibenzylthiirane (a meso compound) and either of the trans-2,3-dibenzylthiirane enantiomers is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.orglibretexts.org They typically exhibit different physical properties, such as melting points, boiling points, and solubilities. libretexts.org

| Isomer | Configuration | Chirality | Stereochemical Relationship |

| cis-2,3-Dibenzylthiirane | (2R,3S) or (2S,3R) | Achiral (meso) | Diastereomer of trans isomers |

| trans-2,3-Dibenzylthiirane | (2R,3R) | Chiral | Enantiomers |

| (2S,3S) | Chiral |

Determination of Absolute and Relative Configurations

The assignment of the specific three-dimensional arrangement of atoms in this compound isomers involves determining both their relative and absolute configurations.

Relative Configuration (cis vs. trans) The relative configuration of the diastereomers can be readily determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants between the two methine protons (H-2 and H-3).

In cis isomers, the dihedral angle between the vicinal protons is typically close to 0°, leading to a larger coupling constant (J-value).

In trans isomers, the dihedral angle is closer to 120°, which generally results in a smaller coupling constant.

This difference in coupling constants allows for unambiguous assignment of the cis and trans isomers. organicchemistrydata.org

Absolute Configuration (R/S) Determining the absolute configuration (the R or S designation at each chiral center) is more complex. nih.govbhu.ac.in

X-ray Crystallography : This is the most definitive method for determining the absolute configuration of a chiral molecule. mdpi.comnih.gov By analyzing the diffraction pattern of a single crystal of one of the enantiomers of trans-2,3-dibenzylthiirane, the precise spatial arrangement of all atoms can be established.

Chemical Correlation : The absolute configuration can also be inferred by synthesizing the molecule from a starting material of known absolute configuration via a reaction with a known stereochemical mechanism. nih.gov For instance, the stereospecific conversion of an epoxide of known configuration to a thiirane can establish the thiirane's configuration.

| Technique | Information Obtained | Principle |

| ¹H NMR Spectroscopy | Relative Configuration (cis/trans) | The magnitude of the vicinal coupling constant (³JHH) between H-2 and H-3 differs for cis and trans isomers due to different dihedral angles. organicchemistrydata.org |

| X-ray Crystallography | Absolute & Relative Configuration | Provides a definitive 3D structure of the molecule in the solid state. mdpi.comnih.govmdpi.com |

| Chemical Correlation | Absolute Configuration | Relates the configuration of the product to a starting material of known configuration through a stereospecific reaction. nih.gov |

Stereocontrol in Synthetic and Reaction Pathways

The synthesis of specific stereoisomers of this compound relies on stereocontrolled reactions, where the stereochemistry of the reactant dictates the stereochemistry of the product. The most common route involves the episulfidation of stilbene (B7821643) (1,2-diphenylethene) isomers.

Epoxidation of Stilbene :

trans-Stilbene undergoes epoxidation to yield trans-2,3-diphenyloxirane (B7769596) as a racemic mixture of (R,R) and (S,S) enantiomers. wikipedia.org

cis-Stilbene is epoxidized to the achiral meso-2,3-diphenyloxirane. wikipedia.org

Conversion of Epoxide to Thiirane :

Therefore, the stereocontrolled synthesis of this compound isomers can be achieved as follows:

cis-2,3-Dibenzylthiirane (meso) is synthesized from cis-stilbene.

trans-2,3-Dibenzylthiirane (racemic mixture) is synthesized from trans-stilbene.

This stereospecificity allows for the selective preparation of the desired diastereomer of this compound by choosing the appropriate stilbene isomer as the starting material.

Conformational Analysis of this compound Derivatives

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.orgyoutube.com While the three-membered thiirane ring is largely planar and rigid, the bulky benzyl substituents can rotate around the C-C bonds connecting them to the ring.

The stability of the different conformers is primarily influenced by steric strain, which is the repulsive interaction that occurs when atoms or groups are forced into close proximity. libretexts.org The analysis focuses on the relative orientations of the two benzyl groups and the two hydrogen atoms on the thiirane ring.

For trans-2,3-Dibenzylthiirane : The most stable conformation would be one where the two large benzyl groups are in an anti-periplanar arrangement. This minimizes the steric repulsion between them, which is the most significant destabilizing interaction. Gauche interactions, where the benzyl groups are at a 60° dihedral angle to each other, would be higher in energy.

For cis-2,3-Dibenzylthiirane (meso) : In this isomer, the benzyl groups are forced to be on the same side of the ring. Rotations around the C-C bonds will seek to minimize the steric clash between these two bulky groups. The molecule will likely adopt a conformation where the phenyl rings are oriented away from each other as much as possible to reduce steric hindrance. Eclipsed conformations, where the benzyl groups are aligned with each other or with the ring bonds, would be energetically unfavorable. wikipedia.org

The conformational preferences can be investigated computationally using methods like Density Functional Theory (DFT) to calculate the relative energies of different conformers or experimentally through advanced NMR techniques at low temperatures to observe individual conformers. youtube.com

Spectroscopic and Computational Data for this compound Not Found

Following a comprehensive search for scientific literature and data pertaining to the chemical compound this compound, it has been determined that there is no publicly available information regarding its spectroscopic and computational characterization. Searches were conducted using the compound's name, its alternative name 2,3-bis(phenylmethyl)thiirane, and its registered CAS number, 61627-59-6.

Despite extensive efforts to locate research findings, no experimental or theoretical data could be retrieved for the following analytical methods as requested in the article outline:

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Infrared (IR) and Raman Spectroscopy

Mass Spectrometry (MS), including High-Resolution Techniques

UV-Visible Spectroscopy

X-ray Crystallography

Quantum Chemical and Molecular Modeling Studies

The absence of information in prominent chemical databases and scientific search engines indicates that this compound is likely not a well-characterized compound in the accessible scientific literature. Without primary data such as spectral peaks, fragmentation patterns, crystallographic parameters, or computational models, the generation of a scientifically accurate and detailed article as per the provided outline is not possible.

Therefore, the requested article focusing on the spectroscopic and computational elucidation of this compound cannot be produced at this time due to the lack of foundational research data.

Spectroscopic and Computational Elucidation of 2,3 Dibenzylthiirane Structure and Reactivity

Quantum Chemical and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. iaea.org For a molecule like 2,3-dibenzylthiirane, DFT calculations would typically be employed to determine its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

DFT studies on similar substituted heterocycles show that benzyl (B1604629) groups can act as electron-donating or -withdrawing groups depending on their orientation and interaction with the core ring system. rasayanjournal.co.in In the case of this compound, the primary electronic influence would likely be through inductive effects and hyperconjugation. The HOMO-LUMO gap is a critical parameter derived from DFT calculations, as it provides an indication of the chemical reactivity and the energy required for electronic excitation. mdpi.com For substituted thiiranes, this gap can be modulated by the electronic properties of the substituents. A smaller HOMO-LUMO gap generally suggests higher reactivity.

While specific data for this compound is unavailable, illustrative data from DFT calculations on related substituted thiiranes are presented in the table below to provide a conceptual framework.

| Calculated Property | Illustrative Value (based on related compounds) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest energy unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (Eg) | ~ 6.0 eV | Correlates with chemical stability and reactivity. A larger gap implies greater stability. mdpi.com |

| C-S Bond Length (Thiirane Ring) | ~ 1.85 Å | Reflects the strength and nature of the carbon-sulfur bond within the strained three-membered ring. |

| C-C Bond Length (Thiirane Ring) | ~ 1.50 Å | Represents the carbon-carbon bond within the episulfide ring. |

Computational Analysis of Reaction Mechanisms

The reactivity of thiiranes is dominated by the strain of the three-membered ring, which makes them susceptible to ring-opening reactions. Computational analysis, particularly using DFT, is instrumental in elucidating the mechanisms of these reactions by mapping the potential energy surface, identifying transition states, and calculating activation barriers. nih.gov

For this compound, a key reaction pathway would be nucleophilic ring-opening. Theoretical studies on unsymmetrical thiiranes have shown that the regioselectivity of nucleophilic attack is highly dependent on the nature of the substituents. Current time information in Bangalore, IN. Alkyl-substituted thiiranes tend to be attacked at the less substituted carbon atom, a process governed by steric hindrance. wikipedia.org Conversely, aryl-substituted thiiranes often undergo attack at the more substituted carbon due to the stabilizing effect of the aryl group on the transition state through p-π conjugation. nih.gov Given that this compound is symmetrically disubstituted, the focus of a computational study would be on the stereochemistry of the ring-opening and the influence of the bulky benzyl groups on the activation energy of the reaction.

Another significant reaction mechanism for thiiranes is desulfurization to form an alkene. This reaction can be induced by various reagents, such as phosphines. Computational studies on the desulfurization of episulfides have detailed the concerted, though slightly asynchronous, nature of this process. nih.gov For this compound, this reaction would yield stilbene (B7821643). The computational analysis would involve locating the transition state for the sulfur atom transfer and calculating the associated energy barrier.

The table below provides an illustrative summary of the types of data that would be generated from a computational analysis of the reaction mechanisms of this compound, based on studies of analogous systems.

| Reaction Type | Key Computational Finding (Illustrative) | Mechanistic Implication |

|---|---|---|

| Nucleophilic Ring-Opening (e.g., with an amine) | Activation Energy (ΔG‡) ~ 15-20 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. The bulky benzyl groups would likely influence this barrier. researchgate.net |

| Nucleophilic Ring-Opening | SN2-type backside attack | The nucleophile approaches from the side opposite to the C-S bond, leading to an inversion of stereochemistry at the attacked carbon. wikipedia.org |

| Desulfurization (e.g., with a phosphine) | Concerted, asynchronous transition state | The C-S bonds break as the new phosphorus-sulfur bond forms, but not necessarily at the exact same time. nih.gov |

| Desulfurization | Reaction is highly exothermic | The formation of the stable alkene and phosphine (B1218219) sulfide (B99878) makes the overall reaction thermodynamically favorable. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.